4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid
CAS No.: 906073-28-7
Cat. No.: VC16903856
Molecular Formula: C9H21NO4S
Molecular Weight: 239.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906073-28-7 |
|---|---|
| Molecular Formula | C9H21NO4S |
| Molecular Weight | 239.33 g/mol |
| IUPAC Name | 4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid |
| Standard InChI | InChI=1S/C9H21NO4S/c1-2-5-9(8-11)10-6-3-4-7-15(12,13)14/h9-11H,2-8H2,1H3,(H,12,13,14) |
| Standard InChI Key | WEEMPYUOCSCQIH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CO)NCCCCS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid, reflecting its branched hydroxylated pentylamine group and terminal sulfonic acid functionality . Its molecular formula, , corresponds to a molecular weight of 239.33 g/mol . The SMILES notation delineates its connectivity: a pentyl chain with a hydroxyl group at position 2, linked via an amino group to a four-carbon sulfonic acid chain .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 906073-28-7 |
| Molecular Formula | |
| Molecular Weight | 239.33 g/mol |
| IUPAC Name | 4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid |
| SMILES | CCCCC(CO)NCCCCS(=O)(=O)O |
| InChIKey | WEEMPYUOCSCQIH-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure features two functional domains:
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Amino-Alcohol Segment: A pentan-2-ol group substituted with an amino moiety at position 1, enabling hydrogen bonding and nucleophilic reactivity.
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Sulfonic Acid Tail: A butanesulfonic acid group () providing strong acidity () and hydrophilicity.
The hydroxyl and sulfonic acid groups synergize to enhance water solubility, critical for its buffering applications in aqueous media. Conformational flexibility from the four-carbon chain allows adaptive interactions in biological matrices.
Synthesis and Manufacturing
General Synthetic Strategies
While proprietary protocols limit public disclosure, synthesis likely involves:
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Amination of Hydroxypentanol: Reacting 1-hydroxypentan-2-ol with a protected amine precursor.
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Sulfonation: Introducing the sulfonic acid group via sulfonation of a butane precursor, followed by oxidation.
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Deprotection and Purification: Sequential deprotection steps and chromatography to isolate the final product.
Analogous compounds, such as 4-hydroxybutane-1-sulfonic acid (CAS 26978-64-3), are synthesized via ring-opening of sultones or direct sulfonation of diols , suggesting potential parallels.
Challenges in Synthesis
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water () due to its polar sulfonic acid and hydroxyl groups. It remains stable under ambient conditions but may degrade under strong oxidizers or extreme pH.
Spectroscopic Data
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NMR: Expected signals include a triplet for the sulfonic acid proton () and multiplet resonances for the hydroxylated pentyl chain .
Biochemical Applications
Buffering Mechanism
As a zwitterionic compound, it stabilizes pH via:
This dual protonation capacity buffers across a broad range (pH 1.5–3.5 and 8.5–10.5).
Table 2: Buffering Agents in Biochemical Assays
| Compound | Effective pH Range | Key Advantage |
|---|---|---|
| 4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid | 1.5–3.5, 8.5–10.5 | Dual buffering zones |
| HEPES | 6.8–8.2 | Low metal ion interference |
| Phosphate Buffer | 6.0–8.0 | Cost-effectiveness |
Its niche lies in extreme pH stabilization, complementing conventional buffers.
Research Implications and Future Directions
Enzyme Kinetics Studies
Preliminary studies on analogous sulfonic acids demonstrate enhanced enzyme activity retention at low pH, suggesting utility in pepsin or acid phosphatase assays.
Drug Formulation
Zwitterionic properties may improve solubility of poorly water-soluble APIs, though toxicity profiles remain unstudied.
Synthetic Biology
Potential as a pH regulator in cell-free systems for metabolic pathway optimization.
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